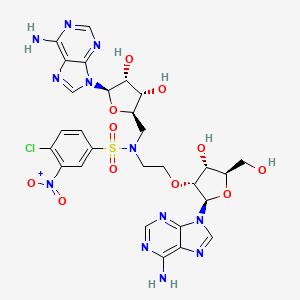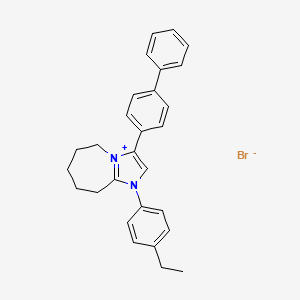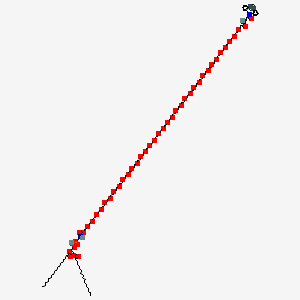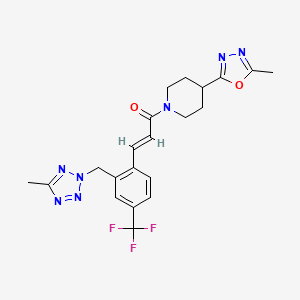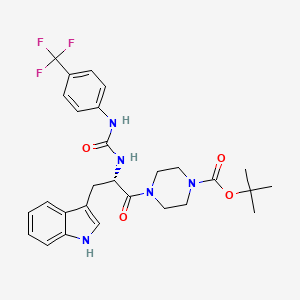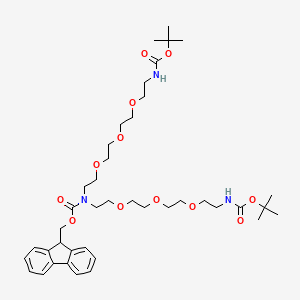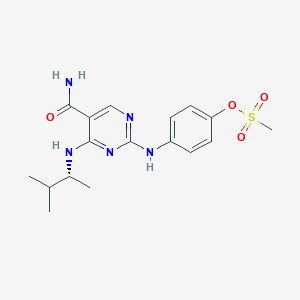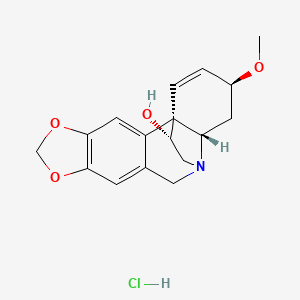
Natalensin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Natalensin hydrochloride is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis. It is widely recognized for its antifungal properties and is commonly used as a preservative in various food products such as yogurt, sausages, and juices . This compound is also known for its safety and efficacy in preventing fungal growth, making it a valuable asset in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .
Aplicaciones Científicas De Investigación
Natalensin hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antimicrobial peptides and their interactions with microbial membranes . In biology, it serves as a tool for investigating the effects of antifungal agents on various fungal species . In medicine, this compound is explored for its potential therapeutic applications in treating fungal infections . Additionally, in the food industry, it is utilized as a natural preservative to extend the shelf life of various food products .
Mecanismo De Acción
The mechanism of action of natalensin hydrochloride involves its binding to sterols in the fungal cell membrane, specifically ergosterol . This binding disrupts the membrane structure, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . As a result, the integrity of the fungal cell membrane is compromised, leading to cell death. This mechanism is distinct from other polyene antibiotics, which typically alter membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to natalensin hydrochloride include other polyene antibiotics such as amphotericin B and nystatin . These compounds also exhibit antifungal properties and are used in various medical and industrial applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific mechanism of action, which involves binding to ergosterol and preventing membrane fusion and fission . This unique mode of action makes it particularly effective against a wide range of fungal species, including those that are resistant to other antifungal agents .
Propiedades
Fórmula molecular |
C17H20ClNO4 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1 |
Clave InChI |
JKYYANZWLPGRSF-QPAPBSAUSA-N |
SMILES isomérico |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


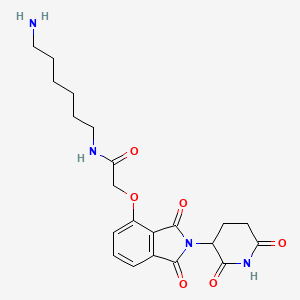
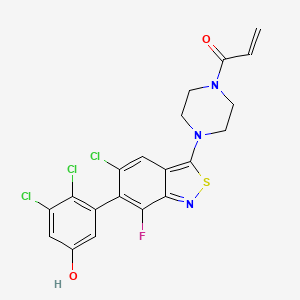
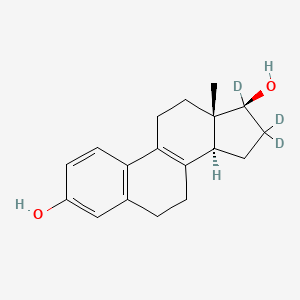
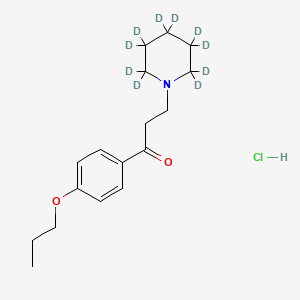
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
